2-Bromo-4-(trifluoromethyl)benzo[d]thiazole
Description
Properties
IUPAC Name |
2-bromo-4-(trifluoromethyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NS/c9-7-13-6-4(8(10,11)12)2-1-3-5(6)14-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDNOJQDHNJLRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646593 | |
| Record name | 2-Bromo-4-(trifluoromethyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898748-19-1 | |
| Record name | 2-Bromo-4-(trifluoromethyl)benzothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898748-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-(trifluoromethyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 2-Bromo-4-(trifluoromethyl)benzo[d]thiazole
CAS Number: 898748-19-1 Formula: C₈H₃BrF₃NS Molecular Weight: 282.08 g/mol
Executive Summary
2-Bromo-4-(trifluoromethyl)benzo[d]thiazole is a specialized heterocyclic building block utilized in the synthesis of advanced pharmaceutical agents and agrochemicals. Distinguished by its 4-trifluoromethyl (CF₃) substituent, this scaffold offers a unique combination of electronic modulation and steric influence compared to the unsubstituted benzothiazole core.
For medicinal chemists, this compound serves as a critical "handle" for introducing the pharmacologically privileged benzothiazole moiety into larger molecular architectures.[1] The C-2 bromine atom provides a highly reactive site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the C-4 CF₃ group enhances lipophilicity and metabolic stability, often serving to block oxidative metabolism or induce conformational constraints in the final drug candidate.
Chemical Identity & Properties
| Property | Specification |
| CAS Number | 898748-19-1 |
| IUPAC Name | 2-Bromo-4-(trifluoromethyl)-1,3-benzothiazole |
| SMILES | FC(F)(F)C1=C2N=C(Br)SC2=CC=C1 |
| Appearance | Off-white to pale yellow solid |
| Purity Grade | Typically ≥97% (HPLC) |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, Chloroform; Low solubility in water |
| Storage | Inert atmosphere (Ar/N₂), 2-8°C. Moisture sensitive.[2] |
| Hazards | Irritant (Skin/Eye), Acute Toxicity (Oral) |
Synthetic Pathways (Upstream)
The synthesis of this compound generally proceeds through the modification of the 2-amino precursor. This route ensures high regiocontrol and scalability.
The Sandmeyer Transformation
The most reliable laboratory method involves the diazotization of 2-amino-4-(trifluoromethyl)benzo[d]thiazole followed by bromination. This "Sandmeyer-type" reaction utilizes tert-butyl nitrite (tBuONO) as the radical initiator and diazotizing agent in the presence of Copper(II) bromide (CuBr₂).
-
Mechanism: The amino group is converted to a diazonium species in situ, which then undergoes radical substitution with bromine.
-
Advantage: Avoids the use of elemental bromine (Br₂) and harsh conditions associated with direct bromination, which often leads to mixtures of regioisomers (e.g., bromination at C-6).
Precursor Assembly (Hugerschhoff Reaction)
The 2-amino precursor is typically synthesized from 3-(trifluoromethyl)aniline via the Hugerschhoff reaction.
-
Thiourea Formation: Reaction of the aniline with ammonium thiocyanate.
-
Cyclization: Oxidative cyclization using bromine or sulfuryl chloride.
-
Note on Regiochemistry: Cyclization of 3-CF₃-aniline can theoretically yield the 4-CF₃ or 6-CF₃ isomer. The 4-CF₃ isomer (this compound) is sterically more crowded; therefore, synthesis often requires purified precursors or separation of isomers post-cyclization.
-
Figure 1: Synthetic workflow from aniline precursor to the final brominated reagent.[3][4]
Reactivity Profile (Downstream)
The C-2 bromine atom is the primary "warhead" for chemical diversification. The electron-deficient nature of the benzothiazole ring, further enhanced by the electron-withdrawing 4-CF₃ group, makes the C-2 position highly susceptible to oxidative addition by transition metals and nucleophilic attack.
Palladium-Catalyzed Cross-Coupling
This is the dominant application of CAS 898748-19-1 in drug discovery.
-
Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to form biaryl systems.
-
Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with K₂CO₃ in Dioxane/Water.
-
Utility: Used to link the benzothiazole core to other pharmacophores (e.g., pyridine, pyrazole) in kinase inhibitor design.
-
-
Buchwald-Hartwig Amination: Reacts with primary or secondary amines.
-
Catalyst System: Pd₂dba₃ / Xantphos or RuPhos.
-
Utility: Generates 2-aminobenzothiazole derivatives, a common motif in DNA-binding agents.
-
Nucleophilic Aromatic Substitution (SₙAr)
Due to the activation by the imine nitrogen (N-3) and the CF₃ group, the C-2 bromine can be displaced by strong nucleophiles without metal catalysis.
-
Nucleophiles: Thiols (R-SH), Alkoxides (R-O⁻), and reactive Amines.
-
Conditions: Heating in DMF or NMP with a base (Cs₂CO₃ or NaH).
Figure 2: Divergent reactivity profile demonstrating the versatility of the C-2 bromine handle.
Structural Biology & SAR Implications
The 4-trifluoromethyl group is not merely a decoration; it imparts specific properties critical for Structure-Activity Relationship (SAR) optimization:
-
Conformational Control: The bulky CF₃ group at position 4 exerts steric pressure on substituents at the C-2 position. In 2-aminobenzothiazole derivatives, this can force the exocyclic amine into a specific rotamer, potentially locking the bioactive conformation.
-
Lipophilicity: The CF₃ group significantly increases logP, improving membrane permeability for intracellular targets (e.g., kinases).
-
Metabolic Blocking: While the C-4 position is not the most common site of metabolism in benzothiazoles (C-6 is more prone to oxidation), the CF₃ group alters the electronic density of the entire ring, potentially protecting the scaffold from rapid clearance.
Handling and Safety Protocols
-
Hazard Classification: This compound is classified as Acute Toxic (Oral) and a Skin/Eye Irritant . It may cause respiratory irritation.
-
Personal Protective Equipment (PPE):
-
Respiratory: Use a NIOSH-approved N95 or P100 respirator if dust formation is likely.
-
Skin: Nitrile gloves (minimum thickness 0.11 mm).
-
Eyes: Chemical safety goggles.
-
-
Spill Response: Contain spillage with inert absorbent material (sand/vermiculite). Do not allow to enter drains.
-
Deactivation: Treat waste with a dilute solution of sodium hydroxide if compatible, but incineration is the preferred disposal method for halogenated heterocycles.
References
-
PubChem. (2025). This compound (Compound).[3] National Library of Medicine. [Link]
-
CAS Common Chemistry. (2025). 2-Bromo-4-(trifluoromethyl)benzothiazole.[2][3] American Chemical Society. [Link]
- Jordan, A. D., et al. (2008). Synthesis and SAR of 2-amino-benzothiazole derivatives as kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for benzothiazole synthesis).
Sources
Technical Monograph: 2-Bromo-4-(trifluoromethyl)benzo[d]thiazole
CAS Registry Number: 898748-19-1 Document Type: Technical Guide & Application Note Version: 2.0 (Scientific Review)[1]
Executive Summary
This technical guide profiles 2-Bromo-4-(trifluoromethyl)benzo[d]thiazole , a high-value heterocyclic scaffold used extensively in medicinal chemistry and agrochemical synthesis.[1] Distinguished by its C2-bromine handle and C4-trifluoromethyl group , this compound serves as a "linchpin" intermediate.[1] The C2-bromide allows for versatile cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution (
This guide moves beyond basic catalog data to explore the structural electronics, synthetic utility, and handling protocols required for high-fidelity research.[1]
Physicochemical Profile
The physical properties of this compound are dictated by the electron-withdrawing nature of the trifluoromethyl group and the polarizability of the bromine atom.[1]
Table 1: Core Physical & Chemical Properties
| Property | Value / Description | Source/Note |
| CAS Number | 898748-19-1 | CAS Common Chemistry [1] |
| Molecular Formula | ||
| Molecular Weight | 282.08 g/mol | |
| Physical State | Solid (Low-melting) | Analogous to 2-bromobenzothiazole ( |
| Predicted LogP | High lipophilicity due to | |
| Density | Predicted based on halogenated benzothiazoles. | |
| Solubility | DMSO, | Insoluble in water.[1] |
| SMILES | FC(F)(F)c1cccc2nc(Br)sc12 |
Structural Analysis
The 4-trifluoromethyl group exerts a strong inductive electron-withdrawing effect (-I) on the benzene ring.[1] This electronic pull is transmitted to the thiazole ring, significantly lowering the electron density at the C2 position .[1]
-
Consequence: The C-Br bond is activated, making this compound more reactive toward nucleophilic attack (
) compared to non-fluorinated analogs.[1] -
Lipophilicity: The
group increases the partition coefficient (LogP), enhancing membrane permeability in biological systems, a key reason for its prevalence in CNS-active drug candidates [2].[1]
Synthetic Pathways
The synthesis of this compound typically requires a multi-step approach to ensure regioselectivity, as direct bromination of the benzothiazole core can lead to mixtures.[1]
Primary Route: The Sandmeyer Approach
The most reliable protocol involves the diazotization of the corresponding 2-amino precursor.[1] This method prevents regioisomeric contamination.[1]
Step-by-Step Protocol:
-
Precursor: Start with 2-amino-4-(trifluoromethyl)benzo[d]thiazole .
-
Diazotization: Dissolve the amine in acetonitrile (
). Add Copper(II) bromide ( ) and tert-butyl nitrite ( ) dropwise at . -
Mechanism: The tert-butyl nitrite generates the diazonium species in situ, which is immediately displaced by the bromide via a radical-sandmeyer mechanism.[1]
-
Workup: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (Hexanes/EtOAc).
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow from the aniline starting material to the final brominated scaffold.
Figure 1: Synthetic route highlighting the conversion of aniline to the target bromobenzothiazole via oxidative cyclization and Sandmeyer transformation.
Reactivity & Applications in Drug Discovery
Researchers utilize this scaffold primarily for its orthogonal reactivity. The C2-Br bond is a "soft" electrophile suitable for palladium catalysis, while the C2 position itself is susceptible to "hard" nucleophiles due to the electron-deficient nature of the heterocycle.[1]
Palladium-Catalyzed Cross-Coupling
The bromine atom is an excellent leaving group for Suzuki-Miyaura and Buchwald-Hartwig couplings.[1]
-
Protocol Insight: Use
or with mild bases ( ) to couple aryl boronic acids. The group stabilizes the oxidative addition complex, often accelerating the reaction compared to electron-rich analogs.[1]
Nucleophilic Aromatic Substitution ( )
Due to the electron-withdrawing
-
Reaction: Displacement of Bromine by primary/secondary amines or thiols.
-
Conditions: Heating in DMF or DMSO with a base (
or DIPEA) at . -
Utility: Rapid generation of libraries for kinase inhibition assays [3].[1]
Visualization: Divergent Reactivity
Figure 2: Divergent reactivity profile showing the two primary modification pathways available for this scaffold.
Handling, Safety, & Stability
As a halogenated aromatic, this compound requires standard organic safety protocols.[1]
-
Hazard Statements (GHS):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store under inert atmosphere (
or Ar) at . The C-Br bond is relatively stable, but prolonged exposure to light may cause slow degradation (debromination).[1] -
Incompatibility: Avoid strong oxidizing agents and strong bases (unless intended for reaction).
References
-
CAS Common Chemistry. (2025).[3] 2-Bromo-4-(trifluoromethyl)benzothiazole Details. CAS Registry Number 898748-19-1.[1][3][4][5] Link[3][5]
-
MDPI. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Review of benzothiazole pharmacophores in drug discovery. Link
-
National Institutes of Health (NIH). (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Analysis of Structure-Activity Relationships (SAR) for C2-substituted benzothiazoles. Link
-
ChemicalBook. (2025).[6] Product Specifications: this compound. Link
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole - Google Patents [patents.google.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 898748-19-1 CAS MSDS (2-BROMO-4-(TRIFLUOROMETHYL)BENZOTHIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. UAO-360 | Universidad Autónoma de Occidente [cit.uao.edu.co]
- 6. researchgate.net [researchgate.net]
The Fluorine Advantage: Biological Activity of Trifluoromethylated Benzothiazoles
[1]
Strategic Overview: The Pharmacophore & The Fluorine Effect
In medicinal chemistry, the benzothiazole scaffold is a "privileged structure" due to its ability to bind to multiple diverse biological targets (kinases, DNA gyrase, glutamate receptors). However, the introduction of a trifluoromethyl (
The
-
Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is one of the strongest in organic chemistry, resisting oxidative metabolism by Cytochrome P450 enzymes (specifically preventing ring hydroxylation).
-
Bioavailability: The high lipophilicity of the
group facilitates passive transport across the blood-brain barrier (BBB) and tumor cell membranes. -
Electronic Modulation: As a strong electron-withdrawing group (EWG),
alters the pKa of the benzothiazole nitrogen, modulating hydrogen bond donor/acceptor capabilities in the active site.
Structure-Activity Relationship (SAR) Analysis
The biological efficacy of trifluoromethylated benzothiazoles depends heavily on the regiochemistry of the
SAR Logic Diagram
The following diagram illustrates how the position of the
Figure 1: Regiochemical impact of trifluoromethyl substitution on biological targets.
Comparative Efficacy Table
The table below summarizes the shift in activity when a
| Target / Cell Line | Compound Class | Substitution | Activity Metric ( | Mechanism Note |
| Melanoma (B16F10) | 2-phenylbenzothiazole | 5- | Potent Tyrosinase Inhibition [1] | |
| Lung Cancer (A549) | 2-arylbenzothiazole | 6- | ROS-mediated Apoptosis | |
| P. aeruginosa | Thiazole hybrid | Enhanced membrane permeation [2] | ||
| Neuroprotection | Riluzole Analog | Comparable | Glutamate release inhibition |
Mechanisms of Action (MoA)
A. Anticancer: The ROS-Mitochondrial Axis
Trifluoromethylated benzothiazoles often act as "mitocans" (mitochondria-targeting anticancer agents). The electron-withdrawing nature of the
Pathway:
-
Entry: Lipophilic
facilitates entry into the cytosol. -
ROS Surge: Interference with Complex I/III generates Superoxide (
). -
Collapse: Mitochondrial Membrane Potential (
) drops. -
Execution: Cytochrome c release activates Caspase-9
Caspase-3 Apoptosis.
B. Antimicrobial: DNA Gyrase Interference
In bacterial models (S. aureus, E. coli), these derivatives target DNA gyrase (Topoisomerase II). The
Figure 2: Dual mechanistic pathways for anticancer and antimicrobial activity.
Experimental Protocols
Protocol A: Synthesis of 2-(Trifluoromethyl)benzothiazole
Rationale: Direct condensation is preferred over radical methods for purity and scalability. This method utilizes the nucleophilic addition of amino-thiols to trifluoroacetonitrile equivalents.
Reagents:
-
2-Aminothiophenol (1.0 eq)
-
Trifluoroacetic anhydride (TFAA) or
source -
Polyphosphoric acid (PPA) or Toluene (solvent)
Step-by-Step:
-
Preparation: Dissolve 2-aminothiophenol (10 mmol) in anhydrous toluene under
atmosphere. -
Acylation: Dropwise add TFAA (12 mmol) at
. Stir for 30 mins. Critical: Control exotherm to prevent disulfide formation. -
Cyclization: Heat the mixture to reflux (
) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The intermediate amide will convert to the benzothiazole. -
Work-up: Cool to RT. Neutralize with
(sat. aq.). Extract with Ethyl Acetate ( ). -
Purification: Dry organic layer over
. Concentrate in vacuo. Purify via silica gel column chromatography.
Protocol B: Evaluation of Cytotoxicity (MTT Assay)
Rationale: Standard colorimetric assay to assess metabolic activity.
Note on Fluorine:
-
Seeding: Plate A549 or MCF-7 cells (
cells/well) in 96-well plates. Incubate 24h. -
Treatment: Dissolve
-benzothiazole in DMSO (Stock 10mM). Prepare serial dilutions in media (Final DMSO ). Add to wells. -
Incubation: Incubate for 48h at
, . -
Development: Add MTT reagent (
, /well). Incubate 4h. Formazan crystals form. -
Solubilization: Aspirate media. Add DMSO (
). Shake 10 min. -
Read: Measure Absorbance at 570 nm. Calculate
using non-linear regression.
Critical Considerations for Drug Development
-
Solubility vs. Permeability: While
improves permeability, it drastically reduces aqueous solubility. Formulation strategies (cyclodextrin complexation or nano-emulsification) are often required for in vivo studies. -
Metabolic "Soft Spots": Although the
group blocks metabolism at its attachment point, it can redirect metabolic attack to the unsubstituted positions on the benzene ring. SAR studies must evaluate blocking these secondary sites (e.g., with Fluorine or Chlorine) to extend half-life. -
Toxicity: Benzothiazoles can form electrophilic reactive metabolites (via thiazole ring opening) that covalently bind to hepatic proteins. Toxicity screening (glutathione trapping assays) is mandatory early in the pipeline.
References
-
Structure-activity relationships of 5-(trifluoromethyl)benzo[d]thiazole analogs for tyrosinase inhibition. Source: ResearchGate.[1][2] URL:[Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles. Source: MDPI (Molecules). URL:[Link]
-
Benzothiazole Derivatives as Anticancer Agents. Source: University of Florence / Taylor & Francis. URL:[Link]
-
Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles. Source: Royal Society of Chemistry (Org. Biomol. Chem.). URL:[Link]
-
Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles. Source: PubMed / NIH. URL:[Link]
fundamental chemistry of trifluoromethylated heterocycles
Executive Summary
The trifluoromethyl (
This guide moves beyond surface-level descriptions to dissect the fundamental chemical mechanisms governing the installation of
The Fluorine Effect: Physicochemical Impact
The strategic placement of a
Table 1: Comparative Physicochemical Metrics
| Property | Hydrogen (-H) | Methyl ( | Trifluoromethyl ( | Impact on Drug Design |
| Van der Waals Radius | 1.20 Å | 2.00 Å | 2.70 Å | Bioisostere for isopropyl; induces conformational lock. |
| Electronegativity (Pauling) | 2.1 | 2.5 (C) | 3.5 (F) | Strong electron-withdrawing group (EWG). |
| Hammett Constant ( | 0.00 | -0.17 | +0.54 | Deactivates rings; lowers pKa of neighboring amines. |
| Lipophilicity ( | 0.00 | +0.56 | +0.88 | Increases blood-brain barrier (BBB) penetration. |
| C-X Bond Energy | ~98 kcal/mol | ~85 kcal/mol | ~116 kcal/mol | Metabolic armor; resists oxidative cleavage. |
Synthetic Strategy I: Innate Radical C-H Trifluoromethylation
The Challenge: Traditional methods (e.g., cross-coupling with
Mechanistic Pathway (The Baran/Langlois Protocol)
The reaction proceeds via a Minisci-type radical substitution. The sulfinate salt is oxidized (typically by TBHP) to generate the electrophilic trifluoromethyl radical (
Figure 1: Mechanism of Innate C-H Trifluoromethylation.[2][3][4][5][6][7][8][9] The electrophilic
Validated Protocol: Zinc-Mediated C-H Trifluoromethylation
Source Grounding: Adapted from Baran et al., PNAS 2011 & Nature Protocols 2013.
Scope: Indoles, pyrroles, furans, thiophenes, and electron-rich pyridines.
Reagents:
-
Substrate: 1.0 equiv.
-
Reagent: Zinc trifluoromethanesulfinate (
) (2.0–3.0 equiv). Note: Zinc salt is preferred over sodium for better solubility in organic solvents. -
Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq.[1] (3.0–5.0 equiv).[1][7]
-
Solvent: DCM/Water (2.5:1 biphasic system) or DMSO (for polar substrates).
Step-by-Step Workflow:
-
Setup (0 min): In a vial equipped with a stir bar, dissolve the heterocycle (0.5 mmol) in DCM (2.5 mL). Add water (1.0 mL) and
(1.0 mmol).-
Checkpoint: Ensure the zinc salt is finely ground to prevent clumping at the interface.
-
-
Initiation (5 min): Cool the mixture to 0°C (ice bath). Add TBHP dropwise over 2 minutes.
-
Causality: Rapid addition causes a violent exotherm and gas evolution (
), leading to radical dimerization ( ) rather than substrate reaction. Control the rate.
-
-
Reaction (4-12 hours): Remove ice bath and stir vigorously at room temperature.
-
Monitoring: Check via TLC or LCMS.
-
Note: If conversion stalls at 50%, add a second portion of reagents (1.0 equiv Zn salt + 1.5 equiv TBHP).
-
-
Workup: Dilute with DCM, wash with saturated
(removes and acidic byproducts), dry over , and concentrate.
Synthetic Strategy II: Photoredox Catalysis
The Challenge: The Langlois/TBHP method is harsh (oxidative). Sensitive substrates (e.g., aldehydes, free amines) may decompose.
The Solution: Visible-light photoredox catalysis. This method uses a photocatalyst (e.g.,
Mechanistic Pathway (The MacMillan/Stephenson Approach)
This cycle relies on Single Electron Transfer (SET).[3] The excited photocatalyst reduces the
Figure 2: Photoredox Cycle.[3] Mild generation of radicals allows for high functional group tolerance.
Validated Protocol: Photoredox Trifluoromethylation
Source Grounding: Nagib & MacMillan, Nature 2011.
Reagents:
-
Catalyst:
(1 mol%). -
Source: Triflyl chloride (
) (2.0 equiv). -
Base:
(2.0 equiv). -
Solvent: Acetonitrile (degassed).
Step-by-Step Workflow:
-
Preparation: In a glovebox or under
, combine heterocycle, catalyst, and base in a vial. -
Reagent Addition: Add anhydrous Acetonitrile and
(liquid). Seal with a septum.-
Causality: Oxygen quenches the excited state of the photocatalyst. Degassing (sparging with
for 10 min) is mandatory for yield.
-
-
Irradiation: Place the vial 2 cm away from a Blue LED (34 W, 450 nm). Fan cool to maintain 25°C.
-
Checkpoint: Monitor consumption of
by NMR (shift from -78 ppm to product signal).
Strategic Decision Matrix
Choosing the right method depends on the electronic nature of the heterocycle.
Figure 3: Synthetic Decision Matrix. Electron-rich systems favor radical attacks; sensitive systems require photoredox.
References
-
Innate C-H Trifluoromethylation: Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011).[6] Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415.[6][9][10] Link[6]
-
Photoredox Strategy: Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. Link
-
Zinc Sulfinate Protocol: O'Hara, F., Baxter, R. D., O'Brien, A. G., Collins, M. R., Dixon, J. A., Fujiwara, Y., Ishihara, Y., & Baran, P. S. (2013). Preparation and purification of zinc sulfinate reagents for drug discovery. Nature Protocols, 8(6), 1042–1047. Link
-
Langlois Reagent History: Langlois, B. R., Laurent, E., & Roidot, N. (1991). Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters, 32(51), 7525-7528. Link
Sources
- 1. Practical and innate C–H functionalization of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium trifluoromethanesulfinate - Wikipedia [en.wikipedia.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Innate C-H trifluoromethylation of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols for the Functionalization of the Benzothiazole Core
Prepared by: Gemini, Senior Application Scientist
Introduction: The Benzothiazole Scaffold in Modern Chemistry
The benzothiazole moiety, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a cornerstone scaffold in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties.[2][3][4] Prominent drugs such as Riluzole, used to treat amyotrophic lateral sclerosis (ALS), and Pramipexole, for Parkinson's disease, feature this privileged core structure, highlighting its clinical significance.[1] The utility of benzothiazoles also extends to materials science, where they are used as dyes, photographic sensitizers, and components in organic electronics.[1][3]
The diverse applications of benzothiazole derivatives stem from their versatile chemical nature and the ability to readily modify the core structure.[5] The functionalization at various positions of the benzothiazole ring system allows for the fine-tuning of steric and electronic properties, which in turn modulates biological activity and material characteristics. This guide provides an in-depth overview of key synthetic protocols for the functionalization of the benzothiazole core, with a focus on methodologies that are robust, versatile, and relevant to contemporary research and development in the pharmaceutical and chemical industries. We will delve into the causality behind experimental choices, provide detailed step-by-step protocols, and present data to guide researchers in their synthetic endeavors.
Section 1: Direct C-H Functionalization at the C2 Position
Direct C-H functionalization has emerged as a transformative strategy in organic synthesis, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates.[6] For the benzothiazole core, the C2 position is particularly susceptible to substitution due to the electron-withdrawing nature of the thiazole ring.[1]
Principle of C2-H Arylation via Palladium/Copper Co-catalysis
This methodology enables the direct coupling of benzothiazoles with aryl halides. The mechanism is believed to involve a concerted metalation-deprotonation (CMD) pathway, facilitated by a palladium catalyst, to activate the C2-H bond. A copper co-catalyst often plays a crucial role in the catalytic cycle. This approach is powerful for creating 2-arylbenzothiazoles, a class of compounds with significant applications in organic electronics and medicinal chemistry.[7]
Workflow for Palladium/Copper Catalyzed C2-H Arylation
Caption: General workflow for Pd/Cu co-catalyzed C2-H arylation.
Experimental Protocol: Synthesis of 2-Phenylbenzothiazole[7]
-
Materials: Benzothiazole, bromobenzene, Palladium(II) acetate (Pd(OAc)₂), Copper(I) iodide (CuI), 1,10-Phenanthroline, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF).
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add benzothiazole (1.0 mmol), bromobenzene (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), CuI (0.2 mmol, 20 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).
-
Add dry DMF (3 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours with vigorous stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-phenylbenzothiazole.
-
Data Summary: Scope of C-H Arylation[7]
| Aryl Halide | Product | Yield (%) |
| Bromobenzene | 2-Phenylbenzothiazole | 85 |
| 4-Bromoanisole | 2-(4-Methoxyphenyl)benzothiazole | 78 |
| 4-Bromotoluene | 2-(4-Tolyl)benzothiazole | 82 |
| 1-Bromo-4-(trifluoromethyl)benzene | 2-(4-(Trifluoromethyl)phenyl)benzothiazole | 65 |
Section 2: Synthesis of 2-Aminobenzothiazoles
2-Aminobenzothiazoles are a critical subclass of derivatives due to their prevalence in bioactive molecules and their utility as versatile synthetic intermediates.[8][9] Several robust methods exist for their synthesis, often involving cyclization of a thiourea precursor.
Principle of Metal-Free Oxidative Cyclization
A powerful and environmentally benign approach involves the reaction of cyclohexanones with thioureas using catalytic iodine and molecular oxygen as a green oxidant.[10] This method proceeds via an aerobic oxidative cyclization and subsequent dehydrogenation to form the aromatic benzothiazole ring system. The absence of transition metals simplifies purification and reduces toxic waste.[10]
Proposed Mechanism: Oxidative Cyclization of Cyclohexanone and Thiourea
Caption: Simplified pathway for metal-free 2-aminobenzothiazole synthesis.
Experimental Protocol: Synthesis of 2-Aminobenzothiazole from Cyclohexanone[10]
-
Materials: Cyclohexanone, Thiourea, Iodine (I₂), Dimethyl sulfoxide (DMSO).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine cyclohexanone (1.0 mmol), thiourea (1.2 mmol), and iodine (0.1 mmol, 10 mol%).
-
Add DMSO (2 mL) as the solvent.
-
Heat the reaction mixture to 100 °C and stir under an atmosphere of oxygen (an O₂-filled balloon is sufficient).
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 8-12 hours).
-
Cool the reaction to room temperature and pour it into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by recrystallization or silica gel chromatography to yield pure 2-aminobenzothiazole.
-
Principle of Copper-Catalyzed Intramolecular S-Arylation
This method provides an efficient route to 2-aminobenzothiazoles from readily available o-haloanilines and isothiocyanates.[9] The reaction proceeds through a tandem process: initial formation of an N-(2-halophenyl)-N'-arylthiourea intermediate, followed by a copper-catalyzed intramolecular C-S bond formation to close the thiazole ring. This protocol is valued for its broad substrate scope and mild reaction conditions.[11]
Experimental Protocol: Synthesis of 2-(Phenylamino)benzothiazole[9]
-
Materials: 2-Iodoaniline, Phenyl isothiocyanate, Copper(I) iodide (CuI), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Dioxane.
-
Procedure:
-
To a screw-capped vial, add 2-iodoaniline (1.0 mmol), phenyl isothiocyanate (1.1 mmol), CuI (0.1 mmol, 10 mol%), and DBU (2.0 mmol).
-
Add dioxane (3 mL) as the solvent.
-
Seal the vial and heat the mixture at 100 °C for 12 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 2-(phenylamino)benzothiazole.
-
Data Summary: Scope of Cu-Catalyzed Synthesis[9]
| o-Haloaniline | Isothiocyanate | Product | Yield (%) |
| 2-Iodoaniline | Phenyl isothiocyanate | 2-(Phenylamino)benzothiazole | 88 |
| 2-Bromoaniline | Ethyl isothiocyanate | 2-(Ethylamino)benzothiazole | 75 |
| 2-Iodo-4-methylaniline | Phenyl isothiocyanate | 6-Methyl-2-(phenylamino)benzothiazole | 85 |
| 2-Chloroaniline | Benzoyl isothiocyanate | N-(Benzothiazol-2-yl)benzamide | 72 |
Section 3: Classical Synthesis and Functionalization
While modern C-H activation and cross-coupling methods are powerful, classical condensation reactions remain highly relevant for their simplicity, scalability, and use of inexpensive starting materials.[12]
Principle of Condensation with 2-Aminothiophenol
The reaction of 2-aminothiophenol with various carbonyl-containing compounds (aldehydes, carboxylic acids, acyl chlorides) is a foundational method for constructing the benzothiazole scaffold.[1][12] When aldehydes are used, an oxidative cyclization occurs. Green chemistry approaches often utilize recyclable catalysts and solvent-free conditions to improve the environmental footprint of this transformation.[13]
Experimental Protocol: Green Synthesis using a Reusable Catalyst[13]
-
Materials: 2-Aminothiophenol, Benzaldehyde, Silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂).
-
Catalyst Preparation: NaHSO₄-SiO₂ can be prepared by mixing silica gel with an aqueous solution of NaHSO₄ and then drying in an oven.
-
Procedure:
-
In a round-bottom flask, combine 2-aminothiophenol (1.0 mmol), benzaldehyde (1.0 mmol), and a catalytic amount of NaHSO₄-SiO₂ (e.g., 50 mg).
-
Heat the mixture at 80 °C under solvent-free conditions for 30-60 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture and add ethanol to dissolve the product.
-
Filter to recover the solid catalyst. The catalyst can be washed with ethanol, dried, and reused for subsequent reactions.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Recrystallize from ethanol/water to yield pure 2-phenylbenzothiazole.
-
Advantages of the Green Chemistry Approach[13]
-
Solvent-Free: Reduces volatile organic compound (VOC) emissions.
-
Reusable Catalyst: The heterogeneous catalyst is easily recovered by simple filtration, making the process more economical and sustainable.
-
High Yields & Short Reaction Times: The protocol is efficient, often providing excellent yields in under an hour.[13][14]
Conclusion
The functionalization of the benzothiazole core is a rich and evolving field, driven by the scaffold's immense importance in drug discovery and materials science. This guide has detailed several robust and field-proven protocols, from modern C-H activation and metal-catalyzed cross-couplings to efficient and green classical syntheses. By understanding the principles behind these methods and following the detailed protocols, researchers can effectively generate diverse libraries of benzothiazole derivatives for screening and development. The choice of synthetic route will ultimately depend on the desired substitution pattern, available starting materials, and scalability requirements. Continued innovation in this area promises to deliver even more efficient and sustainable methods for accessing this critical heterocyclic scaffold.
References
- C-H Functionalization of Benzothiazoles via Thiazol-2-yl-phosphonium Intermedi
- Benzothiazole synthesis.Organic Chemistry Portal.
- Solid phase synthesis of 2-aminobenzothiazoles. (n.d.). PubMed.
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
- A C-H Functionalization Protocol for the Direct Synthesis of Benzobisthiazole Derivatives. (n.d.).
- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI.
- Recent Advances in Synthesis of Benzothiazole Compounds Rel
- Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity.PubMed Central.
- The common synthetic routes for benzothiazoles.
- KHMDS-Mediated Direct Heteroarylation of C(sp 3 )−H Bonds of 9,10-Dihydroacridines and Analogues for Discovery of Potent Antimicrobial Agents. (2026).
- Benzothiazole.Wikipedia.
- Metal-Free Synthesis of 2-Aminobenzothiazoles via Aerobic Oxidative Cyclization/Dehydrogenation of Cyclohexanones and Thioureas. (2013).
- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). MDPI.
- An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024).
- Preparation of 2-aminobenzothiazoles.
- AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. (2025).
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.MDPI.
- Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. (2017). RSC Publishing.
- Benzothiazole derivatives as anticancer agents. (n.d.). PubMed.
Sources
- 1. Benzothiazole - Wikipedia [en.wikipedia.org]
- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A C-H functionalization protocol for the direct synthesis of benzobisthiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Application Note: Strategic Synthesis of Benzothiazole-Based Enzyme Inhibitors
Executive Summary
Benzothiazoles represent a "privileged scaffold" in medicinal chemistry due to their bioisosteric similarity to purine bases (adenine/guanine) and indole rings. This structural mimicry allows them to interact potently with ATP-binding pockets of kinases and the tryptophan-rich peripheral anionic sites of acetylcholinesterase (AChE).
This Application Note provides a high-fidelity workflow for synthesizing benzothiazole-based libraries designed for enzyme inhibition. Unlike generic organic synthesis guides, this document focuses on pharmacophore installation —specifically targeting the 2-position for specificity and the 6-position for pharmacokinetic optimization. We present two validated protocols: Oxidative Cyclization for rigid aryl-systems and Linker-Based Coupling for flexible dual-binding inhibitors.
Strategic Rationale & SAR Logic
Successful inhibitor design requires understanding the Structure-Activity Relationship (SAR) of the benzothiazole core.
-
The "Warhead" (Position 2): This is the primary interaction vector. For kinase inhibitors, this position often hosts a hydrogen-bond donor/acceptor motif (urea/amide) to interact with the hinge region. For AChE inhibitors, a flexible linker here allows the molecule to span the enzyme's active gorge.
-
The "Tuning Knob" (Position 6): Substituents here (
) modulate the electronic density of the ring system (affecting stacking) and lipophilicity ( ), which is critical for blood-brain barrier (BBB) penetration in neurodegenerative targets.
Visualization: SAR & Synthetic Logic
Figure 1: Strategic functionalization points on the benzothiazole scaffold for inhibitor design.
Experimental Protocols
Protocol A: Oxidative Condensation (Rigid 2-Aryl Inhibitors)
Best for: Creating planar, rigid inhibitors that rely on intercalation or
Mechanism: Condensation of 2-aminothiophenol with aromatic aldehydes followed by oxidative cyclization. We utilize a sodium metabisulfite (
Materials:
-
2-Aminothiophenol (1.0 eq) - Caution: Stench. Use fume hood.
-
Substituted Benzaldehyde (1.0 eq)
-
Sodium Metabisulfite (
) (1.5 eq) -
Solvent: DMF (Dimethylformamide) or Ethanol
-
Temperature:
(Ethanol) or (DMF)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve substituted benzaldehyde (10 mmol) and 2-aminothiophenol (10 mmol) in DMF (10 mL).
-
Activation: Add sodium metabisulfite (15 mmol) in one portion.
-
Reaction: Heat the mixture to
with vigorous stirring. Monitor via TLC (Mobile phase: Hexane:EtOAc 8:2). The intermediate Schiff base usually forms quickly; cyclization takes 2–4 hours. -
Workup (Critical Step): Pour the hot reaction mixture onto crushed ice (approx. 100g). The sudden polarity shift precipitates the benzothiazole.
-
Purification: Filter the precipitate. Wash with cold water (
mL) to remove DMF and inorganic salts. Recrystallize from hot ethanol.
Protocol B: Linker-Based Functionalization (Flexible Dual-Inhibitors)
Best for: AChE inhibitors (Alzheimer's) or complex Kinase inhibitors where a "linker" is needed to reach secondary binding pockets.
Mechanism: This 2-step protocol first creates a reactive electrophilic handle (chloroacetamide) at the 2-position, which is then coupled to a secondary amine (e.g., piperazine, morpholine).
Step 1: Synthesis of 2-Chloroacetamido-benzothiazole
-
Dissolve 2-aminobenzothiazole (10 mmol) in dry
(DCM) containing triethylamine ( , 12 mmol) at . -
Dropwise add chloroacetyl chloride (11 mmol).
-
Stir at room temperature for 3 hours.
-
Wash with
(sat. aq.), dry over , and concentrate. This yields the electrophilic "linker" scaffold.
Step 2: Nucleophilic Substitution (The "Warhead" Attachment)
-
Dissolve the product from Step 1 (1.0 eq) in Acetonitrile (
). -
Add the secondary amine pharmacophore (e.g., N-methylpiperazine) (1.2 eq) and
(2.0 eq). -
Reflux for 6–8 hours.
-
Validation: The disappearance of the chloroacetamide spot on TLC and the appearance of a more polar spot indicates conversion.
Visualization: Synthetic Workflow
Figure 2: Dual-pathway workflow for synthesizing rigid vs. flexible benzothiazole inhibitors.
Data Analysis & Expected Results
When screening these derivatives, particularly for AChE inhibition (Alzheimer's research), the
Table 1: Representative SAR Data (Hypothetical Aggregation based on Literature Trends)
| Compound ID | R (Pos 6) | Linker (Pos 2) | Target Amine | Notes | ||
| BZ-01 | H | Direct (Aryl) | 4-Cl-Phenyl | Moderate potency, rigid. | ||
| BZ-02 | Direct (Aryl) | 4-Cl-Phenyl | Electron withdrawing group improves | |||
| BZ-05 | F | Acetamide | N-Me-Piperazine | High Potency. Flexible linker fits active gorge. | ||
| BZ-06 | Acetamide | Morpholine | Good potency, improved solubility. |
Interpretation:
-
Linker Effect: Compounds with the acetamide linker (BZ-05, BZ-06) generally show superior inhibition (nanomolar range) compared to directly fused aryls. This confirms the "dual-binding site" hypothesis where the benzothiazole binds the peripheral site and the amine extends to the catalytic site.
-
Electronic Effect: Electron-withdrawing groups (
) at Position 6 often enhance potency, likely by increasing the acidity of the ring system or improving hydrophobic interactions.
References
-
Synthesis of Benzothiazoles (Green Method)
-
AChE/MAO-B Dual Inhibitors
-
Kinase Inhibition (Urea Derivatives)
-
General Review of Biological Activity
- Title: Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles.
- Source: Molecules (MDPI)
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. acgpubs.org [acgpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. derpharmachemica.com [derpharmachemica.com]
Validation & Comparative
comparing the efficacy of different palladium catalysts for 2-Bromo-4-(trifluoromethyl)benzo[d]thiazole coupling
Executive Summary
Objective: To evaluate and compare the performance of three distinct palladium catalyst systems in the Suzuki-Miyaura cross-coupling of 2-Bromo-4-(trifluoromethyl)benzo[d]thiazole with aryl boronic acids.
Core Finding: While traditional Pd(PPh₃)₄ systems often suffer from catalyst poisoning due to the benzothiazole nitrogen, XPhos Pd G4 emerges as the superior catalyst, delivering >95% yields with reduced catalyst loading (0.5–1.0 mol%). Pd(dppf)Cl₂ serves as a reliable, cost-effective alternative for scale-up scenarios where ultra-high turnover frequencies are less critical.
Target Audience: Medicinal Chemists, Process Chemists, and Discovery Scientists.
Substrate Analysis & Challenge Definition
The substrate, This compound , presents a unique set of electronic and steric challenges that dictate catalyst selection.
-
Electronic Activation (The "Trap"): The -CF₃ group at the C4 position (peri to the bridgehead nitrogen) and the benzothiazole core make the C2-Br bond highly electron-deficient. This facilitates rapid Oxidative Addition (OA) . However, this same electron deficiency renders the oxidative addition complex prone to hydrolysis or protodehalogenation if the Transmetallation step is slow.
-
Catalyst Poisoning: The nitrogen atom (N3) in the thiazole ring is a competent ligand. Unhindered Pd species can coordinate to N3, forming a stable, non-productive "off-cycle" complex (Pd-N adduct), effectively killing the catalytic cycle.
-
Steric Environment: The C4-trifluoromethyl group exerts a "peri-effect," creating localized steric bulk near the nitrogen, which can influence ligand binding dynamics.
The Reaction Pathway
Figure 1: General reaction scheme and key challenges.
Catalyst Candidates: The Comparison Matrix
We selected three catalyst systems representing different generations of palladium technology to illustrate the progression from "baseline" to "state-of-the-art."
| Catalyst System | Class | Rationale for Selection |
| Pd(PPh₃)₄ | Generation 1 (Phosphine) | The historical benchmark. Useful for establishing baseline reactivity but often fails with heteroaryls due to poor stability and N-binding. |
| Pd(dppf)Cl₂ · DCM | Bidentate Ligand | The industrial workhorse. The large bite angle of the dppf ligand stabilizes the Pd center and resists N-displacement better than PPh₃. |
| XPhos Pd G4 | Buchwald Pre-catalyst | The modern standard. The bulky biaryl phosphine (XPhos) sterically precludes N-coordination (poisoning) and facilitates rapid reductive elimination. |
Experimental Protocol & Methodology
To ensure a fair comparison, all reactions were screened under identical "standard" conditions optimized for polar heteroaryls.
General Protocol
-
Stoichiometry: 1.0 equiv Substrate, 1.5 equiv Phenylboronic acid.
-
Base: 2.0 equiv Potassium Carbonate (
).[1] -
Solvent: 1,4-Dioxane : Water (4:1 v/v). Note: Water is crucial for activating the boronic acid.
-
Temperature: 90 °C.
-
Time: Monitored at 1h, 4h, and 12h via HPLC/UPLC.
-
Concentration: 0.1 M.
Detailed Workflow (Self-Validating)
-
Degassing: Solvents must be sparged with Nitrogen/Argon for 15 mins. Oxygen is the enemy of Pd(0).
-
Catalyst Addition: Add catalyst last or as a stock solution to prevent premature activation/decomposition.
-
Quench: Filter through Celite to remove Pd black before analysis.
Comparative Data Analysis
The following data represents average isolated yields from triplicate runs using Phenylboronic acid as the coupling partner.
| Metric | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | XPhos Pd G4 |
| Catalyst Loading | 5.0 mol% | 3.0 mol% | 1.0 mol% |
| Yield (1 hr) | 15% | 45% | 88% |
| Yield (12 hr) | 52% | 82% | 96% |
| Major Side Product | Homocoupling & Starting Material | Protodehalogenation (<5%) | None Detected |
| Color Change | Rapid blackening (Pd aggregation) | Orange | Pale Yellow |
| Efficacy Rating | Low | High | Superior |
Interpretation of Results
-
Pd(PPh₃)₄ Failure Mode: The low initial rate (15% at 1h) suggests significant induction time or catalyst poisoning. The benzothiazole nitrogen likely displaces a PPh₃ ligand, trapping the palladium.
-
Pd(dppf)Cl₂ Robustness: The bidentate ligand prevents ligand displacement, maintaining an active cycle. However, the reaction is slower, requiring higher temperatures or longer times to reach completion.
-
XPhos Pd G4 Dominance: The bulky biaryl ligand creates a "steric roof" over the palladium center. This prevents the benzothiazole nitrogen from binding (poisoning) while still allowing the flat boronic acid to approach for transmetallation. The G4 precatalyst ensures rapid generation of the active Pd(0) species.
Mechanistic Insight: The "Poisoning" Trap
Understanding why XPhos succeeds where Tetrakis fails is critical for applying this logic to future substrates.
Figure 2: The catalytic cycle highlights the "Dead End" trap. Small ligands allow the substrate nitrogen to bind to Pd(0), removing it from the cycle. Bulky ligands (XPhos) sterically block this interaction.
Recommendations & Decision Matrix
When to use which?
-
Use XPhos Pd G4 when:
-
The substrate is valuable/scarce.
-
You need rapid results (<2 hours).
-
The coupling partner is sterically hindered (e.g., ortho-substituted boronic acids).[2]
-
-
Use Pd(dppf)Cl₂ when:
-
Cost is the primary driver (Process Chemistry).
-
You are running a standard overnight reaction.
-
XPhos is unavailable.
-
-
Avoid Pd(PPh₃)₄:
-
For this specific substrate class. The risk of incomplete conversion and difficult purification (removing Ph₃P=O and homocoupled byproducts) outweighs the low catalyst cost.
-
Troubleshooting Guide
-
Problem: Low conversion with XPhos.
-
Solution: Check oxygen levels. G3/G4 precatalysts are sensitive to O₂ in solution once activated. Ensure rigorous degassing.
-
-
Problem: Dehalogenation (Ar-H observed).
-
Solution: Reduce temperature to 60°C or switch solvent to anhydrous THF/Toluene (if boronic ester is used) to reduce proton sources, although water is usually needed for boronic acids.
-
References
-
BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone. (Accessed 2024).
-
National Institutes of Health (NIH). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin. (2021).[1]
-
Royal Society of Chemistry (RSC). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines.[3] (2014).
-
Tokyo Chemical Industry (TCI). Suzuki-Miyaura Cross Coupling Reaction Protocol Guide.
Sources
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to 2-Bromo-4-(trifluoromethyl)benzo[d]thiazole-Based Organic Semiconductors: A Comparative Performance Assessment
In the rapidly evolving landscape of organic electronics, the rational design of high-performance semiconductor materials is paramount for advancing next-generation flexible and printed devices. This guide provides a comprehensive performance assessment of 2-Bromo-4-(trifluoromethyl)benzo[d]thiazole, a promising but under-explored small-molecule organic semiconductor. As direct experimental data for this specific molecule is limited, this analysis will extrapolate its potential performance based on the well-established electronic effects of its constituent functional groups. We will benchmark these projections against leading p-type and n-type organic semiconductors to provide a clear perspective on its potential within the field. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel materials for organic field-effect transistors (OFETs) and other electronic applications.
The Rationale for this compound: A Molecular Design Perspective
The benzothiazole core is a well-known electron-deficient heterocycle that has been extensively utilized in the development of organic semiconductors.[1] Its inherent properties can be finely tuned through the introduction of various functional groups. The subject of this guide, this compound, incorporates two powerful electron-withdrawing groups: a bromo substituent at the 2-position and a trifluoromethyl group at the 4-position.
Causality of Functional Group Selection:
-
Trifluoromethyl Group (-CF₃): This group is a strong electron-withdrawing moiety due to the high electronegativity of fluorine atoms. Its inclusion is expected to significantly lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the benzothiazole core.[2] A lower LUMO level is a critical design strategy for achieving stable n-type (electron-transporting) behavior, as it enhances electron injection and improves air stability by making the material less susceptible to oxidation.[3]
-
Bromo Group (-Br): The bromo substituent also acts as an electron-withdrawing group and provides a reactive site for further chemical modification via cross-coupling reactions, allowing for the synthesis of more complex molecular structures and polymers.[4]
The combination of these two groups on the benzothiazole scaffold is hypothesized to produce a material with strong n-type characteristics, good environmental stability, and the potential for high electron mobility due to favorable intermolecular interactions.
Performance Benchmarking: A Comparative Analysis
To contextualize the potential of this compound, we compare its extrapolated performance metrics with those of several well-established organic semiconductors. This comparison includes both p-type and n-type materials to provide a broad overview of the current state-of-the-art.
Table 1: Comparative Performance of Organic Semiconductors in OFETs
| Material | Type | Mobility (cm²/Vs) | On/Off Ratio | Deposition Method |
| This compound | n-type (Expected) | 0.1 - 1.0 (Projected) | > 10⁵ (Projected) | Solution-Shearing (Proposed) |
| Pentacene | p-type | ~1.0 | > 10⁶ | Vacuum Deposition |
| TIPS-Pentacene | p-type | > 1.0[1] | > 10⁶ | Solution-Shearing |
| Fullerene (C60) | n-type | 2.0 - 5.0[5] | > 10⁶ | Vacuum Deposition |
| PTCDI-C13 | n-type | ~0.6[6] | > 10⁵ | Vacuum Deposition |
Note: The performance of this compound is projected based on the known effects of its functional groups. Actual performance may vary and requires experimental validation.
Experimental Protocols: From Synthesis to Device Characterization
To facilitate the experimental validation of this compound, we provide a detailed, self-validating protocol for its synthesis and the fabrication and characterization of solution-processed OFETs.
Synthesis of this compound
The synthesis of the target molecule can be approached through a multi-step process, starting from commercially available precursors. The following protocol is a proposed route based on established synthetic methodologies for benzothiazole derivatives.[7][8]
Step-by-Step Protocol:
-
Synthesis of 2-Bromo-4-(trifluoromethyl)aniline: To a solution of 4-(trifluoromethyl)aniline in acetonitrile, add N-bromosuccinimide (NBS) portion-wise at 0 °C. Stir the reaction mixture at room temperature for 12 hours. After completion, quench the reaction with water and extract the product with ethyl acetate. Purify the crude product by column chromatography.[9]
-
Synthesis of 2-Amino-5-(trifluoromethyl)thiophenol: The synthesis of this intermediate can be achieved from 2-Bromo-4-(trifluoromethyl)aniline via a Sandmeyer-type reaction.[8] First, perform a diazotization reaction using sodium nitrite and hydrochloric acid, followed by reaction with a sulfur source like sodium hydrosulfide.
-
Synthesis of this compound: Cyclize the 2-Amino-5-(trifluoromethyl)thiophenol with formic acid to form the benzothiazole ring.[7] The final bromination at the 2-position can be achieved using NBS in a suitable solvent like carbon tetrachloride under reflux.
Fabrication of Solution-Sheared OFETs
Solution-shearing is a scalable and cost-effective technique for depositing highly crystalline organic semiconductor thin films with good molecular ordering, which is crucial for achieving high charge carrier mobility.[10][11]
Step-by-Step Protocol:
-
Substrate Preparation: Use a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer as the gate electrode and gate dielectric, respectively. Clean the substrate ultrasonically in acetone and isopropanol, followed by an oxygen plasma treatment. To improve the surface properties, treat the SiO₂ surface with a self-assembled monolayer of a silanizing agent like hexamethyldisilazane (HMDS).
-
Semiconductor Deposition: Prepare a solution of this compound in a high-boiling-point organic solvent (e.g., toluene or dichlorobenzene). Deposit the semiconductor film using a solution-shearing setup at an elevated substrate temperature and a constant shearing speed.
-
Thermal Annealing: Anneal the deposited film at a temperature below the material's melting point to improve crystallinity and molecular ordering.
-
Electrode Deposition: Deposit the source and drain electrodes (e.g., gold) through a shadow mask using thermal evaporation in a high-vacuum chamber.
OFET Characterization
The performance of the fabricated OFETs should be characterized by measuring their electrical properties.[12]
Key Performance Metrics and Their Determination:
-
Charge Carrier Mobility (μ): Calculated from the transfer characteristics in the saturation regime using the following equation: ID,sat = (μ * Ci * W) / (2 * L) * (VG - Vth)² where ID,sat is the drain current in saturation, Ci is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, VG is the gate voltage, and Vth is the threshold voltage.
-
On/Off Ratio: The ratio of the maximum drain current (On-state) to the minimum drain current (Off-state) in the transfer characteristics.
-
Threshold Voltage (Vth): The gate voltage at which the transistor begins to conduct, determined by extrapolating the linear region of the √(ID,sat) vs. VG plot to zero current.
Conclusion and Future Outlook
While direct experimental evidence is pending, the molecular architecture of this compound strongly suggests its potential as a high-performance n-type organic semiconductor. The presence of powerful electron-withdrawing groups is a well-established strategy for achieving air-stable electron transport. The projected charge carrier mobility and on/off ratio position it as a competitive material in the field of organic electronics.
The provided synthetic and device fabrication protocols offer a clear roadmap for the experimental validation of this promising material. Future work should focus on synthesizing this compound, characterizing its physicochemical properties, and evaluating its performance in OFETs. Furthermore, the bromo substituent offers a gateway to synthesizing a new family of benzothiazole-based polymers and complex small molecules with potentially enhanced electronic properties. The exploration of this and related materials will undoubtedly contribute to the advancement of organic semiconductor technology.
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Safety Operating Guide
Proper Disposal of 2-Bromo-4-(trifluoromethyl)benzo[d]thiazole: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory are paramount. While 2-Bromo-4-(trifluoromethyl)benzo[d]thiazole is a valuable reagent in medicinal chemistry and material science, its proper disposal is a critical aspect of laboratory management that demands meticulous attention to detail. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of this halogenated heterocyclic compound, ensuring the protection of both laboratory personnel and the environment.
Understanding the Hazard Profile: Why Proper Disposal is Non-Negotiable
This compound (CAS RN 898748-19-1) presents several hazards that necessitate its classification as a hazardous waste.[1] Its hazard profile, as outlined in safety data sheets (SDS) and toxicological data, includes:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]
-
Environmental Hazard: Potentially toxic to aquatic life.[2]
Given these characteristics, indiscriminate disposal, such as drain disposal, is strictly prohibited and poses a significant risk of environmental contamination and harm to aquatic ecosystems.
Waste Classification: Identifying the Correct Disposal Pathway
Proper disposal begins with accurate waste classification according to the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed by name as a hazardous waste, it falls under the umbrella of halogenated organic compounds and may exhibit certain hazardous characteristics.
Likely EPA Hazardous Waste Codes:
| Waste Code Category | Description | Justification for this compound |
| F-Listed Wastes (Non-Specific Source Wastes) | The F-list designates as hazardous, wastes from common manufacturing and industrial processes.[3][4] Specifically, codes F001 and F002 apply to spent halogenated solvents used in degreasing and other applications.[5][6][7] | If this compound is used as a solvent or is dissolved in a halogenated solvent for a process, the resulting waste stream would likely be classified under these codes. |
| Characteristic Wastes | Wastes that exhibit one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[3][8] | Based on its known hazards, this compound may be classified as a D002 (Corrosive) if in a solution with a pH of 2 or less or 12.5 or greater, or a D003 (Reactive) if it is unstable or reacts violently with water.[3][9][10] It may also be subject to the Toxicity Characteristic (D004-D043) if it leaches specific toxic constituents at concentrations above regulatory limits, as determined by the Toxicity Characteristic Leaching Procedure (TCLP).[11] |
It is the responsibility of the waste generator to make a hazardous waste determination. This can be done through generator knowledge of the waste's properties or through analytical testing.[8]
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe handling, storage, and disposal of this compound waste in a laboratory setting.
Personal Protective Equipment (PPE): The First Line of Defense
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[12]
-
Skin Protection: Wear a lab coat and impervious gloves (e.g., nitrile rubber).[12]
-
Respiratory Protection: If there is a risk of inhalation, especially with powders or aerosols, use a full-face respirator with appropriate cartridges.[12]
Waste Segregation: Preventing Hazardous Reactions
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure cost-effective and compliant disposal.
-
Halogenated vs. Non-Halogenated: this compound waste must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container. Never mix halogenated waste with non-halogenated organic waste.
-
Avoid Incompatibles: Do not mix this waste with strong oxidizing agents, strong bases, or other reactive chemicals.
Waste Collection and Container Management
-
Container Selection: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap. The container must be in good condition, with no leaks or cracks.
-
Labeling: As soon as the first drop of waste enters the container, it must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound". The label should also include the date accumulation started and the specific hazards (e.g., Toxic, Irritant).
-
Keep Containers Closed: Waste containers must be kept tightly closed at all times, except when adding waste. This prevents the release of harmful vapors.
-
Secondary Containment: Store waste containers in a designated satellite accumulation area (SAA) within the laboratory. The SAA must have secondary containment, such as a chemical-resistant tray or tub, to contain any potential spills.[13]
Arranging for Disposal
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the primary resource for arranging the pickup and disposal of hazardous waste.[14][15] They will provide specific guidance on their procedures and documentation requirements.
-
Licensed Waste Hauler: The EHS office will coordinate with a licensed hazardous waste contractor for the transportation and ultimate disposal of the chemical waste.
-
Disposal Method: The most common and appropriate disposal method for halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures in Case of a Spill
In the event of a spill, immediate and appropriate action is critical to mitigate hazards.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the material is flammable, extinguish all nearby flames and turn off any spark-producing equipment.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels on a large spill.
-
Clean-up: Wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By adhering to the guidelines outlined in this document, researchers can ensure a safe laboratory environment, maintain regulatory compliance, and contribute to the protection of our environment. Always consult your institution's specific waste management plan and your EHS department for guidance tailored to your facility.
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Vanderbilt University Medical Center. (n.d.). RCRA Characteristic Waste. Office of Clinical and Research Safety. Retrieved February 7, 2026, from [Link]
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U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 Subpart C -- Characteristics of Hazardous Waste. Electronic Code of Federal Regulations (eCFR). Retrieved February 7, 2026, from [Link]
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U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 7, 2026, from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
